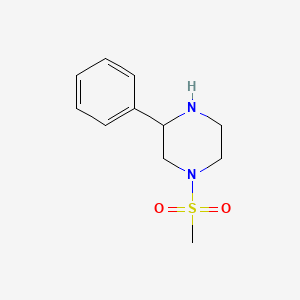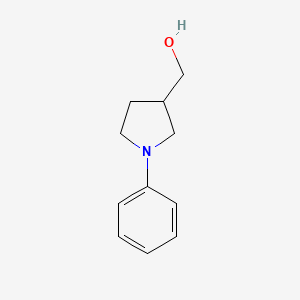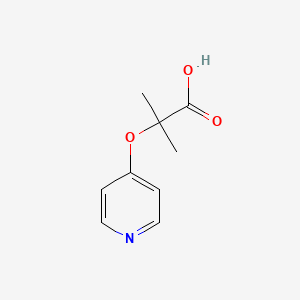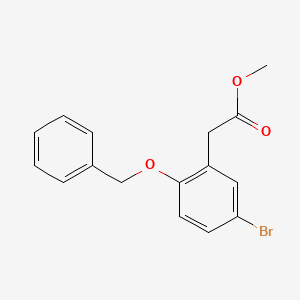
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine
概述
描述
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine, commonly known as DMBA, is a chemical compound that is widely used in scientific research. DMBA is a synthetic compound that belongs to the amine class of chemicals. It has a molecular formula of C20H26N2 and a molecular weight of 298.43 g/mol. DMBA is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and chloroform.
作用机制
DMBA is known to cause DNA damage by forming DNA adducts. The formation of DNA adducts leads to mutations and chromosomal abnormalities, which can lead to the development of tumors. DMBA is also known to activate certain oncogenes and suppress tumor suppressor genes, which further contributes to tumorigenesis.
Biochemical and Physiological Effects:
DMBA is known to cause a wide range of biochemical and physiological effects. DMBA is known to cause oxidative stress, inflammation, and immune suppression. DMBA is also known to cause changes in gene expression, cell proliferation, and cell death. DMBA is known to cause changes in hormone levels, which can lead to reproductive toxicity.
实验室实验的优点和局限性
DMBA is widely used in scientific research because it is a potent carcinogen that can induce tumors in animal models. DMBA is relatively easy to synthesize and is readily available. However, DMBA has some limitations in lab experiments. DMBA is toxic and requires careful handling. DMBA is also known to cause variability in tumor induction, which can affect the reproducibility of experiments.
未来方向
There are many future directions for research on DMBA. One future direction is to study the molecular mechanisms of DMBA-induced tumorigenesis. Another future direction is to develop new cancer therapies that target the pathways activated by DMBA. Another future direction is to study the effects of DMBA on different tissues and organs to better understand its toxic effects. Finally, future research could focus on developing new animal models that better mimic human cancer development.
Conclusion:
DMBA is a synthetic compound that is widely used in scientific research to induce tumors in animal models. DMBA is known to cause DNA damage and mutations, which leads to the development of tumors. DMBA is used to study the mechanisms of tumorigenesis and to develop new cancer therapies. DMBA is also known to cause a wide range of biochemical and physiological effects, including oxidative stress, inflammation, and immune suppression. DMBA has advantages and limitations for lab experiments, and there are many future directions for research on DMBA.
科学研究应用
DMBA is widely used in scientific research as a tool to induce tumors in animal models. DMBA is known to cause DNA damage and mutations, which leads to the development of tumors. DMBA is used to study the mechanisms of tumorigenesis and to develop new cancer therapies. DMBA is also used to study the effects of environmental toxins on cancer development.
属性
IUPAC Name |
N,N-dimethyl-4-[(4-propan-2-ylanilino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-14(2)16-7-9-17(10-8-16)19-13-15-5-11-18(12-6-15)20(3)4/h5-12,14,19H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQJDEOSZHNOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620788 | |
| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Dimethylamino)benzyl)-4-isopropylbenzenamine | |
CAS RN |
400858-39-1 | |
| Record name | N,N-Dimethyl-4-{[4-(propan-2-yl)anilino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)





![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)

![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)


